molecular formula C24H26N2O4 B12174321 methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate

methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate

Cat. No.: B12174321
M. Wt: 406.5 g/mol
InChI Key: NEXZGTPVUWIIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Spirocyclization: The spiro linkage is introduced by reacting the isoquinoline derivative with a cyclopentanone derivative under basic conditions, leading to the formation of the spiro compound.

    Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where the spiro compound reacts with benzyl chloride in the presence of a Lewis acid catalyst.

    Glycinate Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the glycinate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of spirocyclic drugs and natural products.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The spiro structure allows for unique interactions with biological targets, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinolin]-4’-yl derivatives: These compounds share the spiro linkage and isoquinoline core but differ in the substituents attached to the rings.

    Benzyl-substituted isoquinolines: These compounds have a similar benzyl group attached to the isoquinoline core but lack the spiro linkage.

    Glycinate esters: These compounds share the glycinate ester functional group but differ in the rest of the molecular structure.

Uniqueness

The uniqueness of methyl N-[(2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate lies in its combination of the spiro linkage, isoquinoline core, and benzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-[(2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl)amino]acetate

InChI

InChI=1S/C24H26N2O4/c1-30-20(27)15-25-22(28)21-18-11-5-6-12-19(18)23(29)26(24(21)13-7-8-14-24)16-17-9-3-2-4-10-17/h2-6,9-12,21H,7-8,13-16H2,1H3,(H,25,28)

InChI Key

NEXZGTPVUWIIDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.